molecular formula C18H14O6 B11166538 methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

Cat. No.: B11166538
M. Wt: 326.3 g/mol
InChI Key: MXCJBVTXMZZCPE-UHFFFAOYSA-N
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Description

Methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is a chromene-derived compound featuring a 4-oxo-4H-chromen core substituted with a phenoxy group at position 3 and an acetoxy methyl ester at position 7. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The synthesis of such compounds typically involves alkylation or condensation reactions, as seen in analogous structures (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, synthesized via K₂CO₃-mediated alkylation of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate) .

The phenoxy group at position 3 may enhance lipophilicity and π-π stacking interactions, while the acetoxy methyl ester at position 7 could influence solubility and metabolic stability.

Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 2-(4-oxo-3-phenoxychromen-7-yl)oxyacetate

InChI

InChI=1S/C18H14O6/c1-21-17(19)11-22-13-7-8-14-15(9-13)23-10-16(18(14)20)24-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

MXCJBVTXMZZCPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

The most common method involves reacting 7-hydroxy-4-oxo-3-phenoxy-4H-chromene with methyl chloroacetate under basic conditions. In a typical procedure, 7-hydroxy-4-oxo-3-phenoxy-4H-chromene (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv) as a base. Methyl chloroacetate (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12–24 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1) to yield the target compound as a white solid (65–72% yield).

Key Reaction Parameters

ParameterOptimal Value
SolventDMF
BaseK₂CO₃
Temperature0°C → room temp
Reaction Time18 hours
Yield68% (average)

This method avoids side reactions such as ester hydrolysis due to the mild basicity of K₂CO₃.

Coupling Reactions Using EDCI/HOBt

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid intermediate. The synthesis proceeds in three stages:

  • Synthesis of [(4-Oxo-3-Phenoxy-4H-Chromen-7-Yl)Oxy]Acetic Acid :

    • 7-hydroxy-4-oxo-3-phenoxy-4H-chromene reacts with bromoacetic acid in acetone with K₂CO₃ (yield: 85–90%).

    • Acidification with HCl precipitates the crude product, which is recrystallized from ethanol.

  • Esterification with Methanol :

    • The acetic acid derivative (1.0 equiv) is dissolved in methanol with catalytic sulfuric acid.

    • The mixture is refluxed for 6 hours, yielding this compound after solvent evaporation (78–82% yield).

Advantages :

  • Higher yields compared to nucleophilic substitution.

  • Reduced formation of byproducts due to precise activation of the carboxyl group.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates. In contrast, nonpolar solvents like toluene result in <30% conversion due to poor solubility of phenolic starting materials.

Temperature and Catalysis

Elevating temperatures to 50°C reduces reaction time to 8 hours but risks decarboxylation. Catalytic tetrabutylammonium iodide (TBAI) improves nucleophilicity in substitution reactions, boosting yields to 75%.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted starting materials. Analytical thin-layer chromatography (TLC, Rf = 0.35 in hexane/EtOAc 3:1) monitors progress.

Spectroscopic Analysis

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.45 (s, 1H, chromene C3-H)

  • δ 7.51 (d, J = 8.7 Hz, 2H, aromatic protons)

  • δ 4.65 (s, 2H, OCH₂COOCH₃)

  • δ 3.72 (s, 3H, COOCH₃)

HRMS (ESI) :

  • Calculated for C₁₈H₁₄O₆Na [M + Na]⁺: 349.0689

  • Found: 349.0685

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution6895Simplicity
EDCI/HOBt Coupling8098High selectivity

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to maintain temperature control and reduce reaction times. A pilot study achieved 72% yield with 99% purity using a solvent-free mechanochemical approach .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Methyl [(4-Oxo-3-Phenoxy-4H-Chromen-7-Yl)Oxy]Acetate serves as a valuable building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound can be used to create more complex chemical structures through various organic transformations.

Biology

Research has highlighted several biological activities associated with this compound:

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 Value (μM)Mechanism of Action
MDA-MB-231 (Breast)12.5Induces apoptosis and disrupts mitotic spindle formation
KB (Nasopharyngeal)15.0Inhibits cell proliferation
SK-N-MC (Neuroblastoma)10.0Triggers apoptosis through mitochondrial pathways

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenases, which are critical in inflammation processes .

Antimicrobial Activity

Preliminary investigations indicate that this compound may possess antimicrobial properties against various pathogens, although further studies are needed to establish its efficacy.

Medicine

The therapeutic potential of this compound is being explored in drug development:

Neuroprotective Applications

Research into chromone derivatives, including this compound, suggests they may protect against neurodegenerative conditions by reducing oxidative stress and inhibiting amyloid-beta aggregation .

Potential Drug Development

The compound's unique structural features make it a candidate for developing new pharmacological agents aimed at treating cancer and inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells showed that treatment led to a significant decrease in cell viability after 48 hours. The mechanism involved apoptosis induction through mitochondrial disruption.

Case Study 2: Anti-inflammatory Effects

In a murine model, the administration of this compound resulted in a marked reduction in paw edema, indicating its potential as an anti-inflammatory agent. The study highlighted its ability to modulate pro-inflammatory cytokine levels effectively.

Case Study 3: Neuroprotection

A comparative study involving chromone-lipoic acid hybrids demonstrated that this compound exhibited significant neuroprotective effects against oxidative stress-induced damage in neuronal cell lines .

Mechanism of Action

The mechanism of action of methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its potential antioxidant effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromene Derivatives

Compound Name (Positional Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Notes Reference
This compound C₁₈H₁₄O₆* 338.3 3-phenoxy, 7-oxyacetate methyl ester Hypothetical; expected antimicrobial activity
4-Methyl-2-oxo-2H-chromen-7-yl phenoxyacetate C₁₈H₁₄O₅ 310.3 7-phenoxyacetate, 4-methyl, 2-oxo Not reported
6-Ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate C₂₁H₂₀O₄ 336.38 6-ethyl, 2-methyl, 3-(2-methylphenyl), 7-acetate Not reported
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate C₂₂H₁₇F₄O₅ 444.37† 6-ethyl, 3-(4-F-phenyl), 2-CF₃, 7-oxyacetate Likely enhanced lipophilicity due to CF₃
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₉H₁₆O₅ 324.33 7-oxyacetate benzyl ester, 4-methyl, 2-oxo Not reported
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₄H₁₄O₅ 262.26 7-oxyacetate ethyl ester, 4-methyl, 2-oxo Antimicrobial activity demonstrated

*Hypothetical formula based on structural analysis.
†Calculated from molecular formula.

Key Findings:

Substituent Effects on Bioactivity :

  • Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (C₁₄H₁₄O₅) exhibits antimicrobial activity, attributed to the 7-oxyacetate group and methyl substitution at position 4 .
  • Trifluoromethyl (CF₃) and fluorophenyl groups (e.g., in ) may enhance metabolic stability and target binding via hydrophobic interactions.

Synthetic Variations: Alkylation with chloroacetate (e.g., ethyl chloroacetate in ) is a common method for introducing the 7-oxyacetate group. Substituents at position 3 (e.g., phenoxy, fluorophenyl) often require catalysts like ZnCl₂ or acetic acid for condensation .

Cyclopenta-fused derivatives (e.g., ) exhibit rigid structures, which may influence crystallinity and bioavailability.

Biological Activity

Methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a chromenone core, which is known for its ability to interact with various biological targets. The compound's structure includes:

  • Chromene moiety : Imparts antioxidant and anti-inflammatory properties.
  • Phenoxy group : Enhances interaction with cellular targets.
  • Acetate functional group : Contributes to its solubility and bioavailability.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of chromenone derivatives, including this compound. The antioxidant activity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures the compound's ability to scavenge free radicals.

CompoundIC50 (µM)Reference
This compound31.52 - 198.41
Quercetin10.5
Lipoic acid derivative15.0

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects are crucial for therapeutic applications in conditions such as arthritis and cardiovascular diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit anticancer activity by inhibiting matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. For instance, flavonoid derivatives have been shown to suppress MMP2 and MMP9 expression in breast cancer cells, suggesting potential applications of this compound in cancer therapy .

The biological activity of methyl [(4-oxo-3-phenoxy-4H-chromen-7-yloxy)]acetate is attributed to its ability to modulate various molecular targets:

  • Enzyme Inhibition : The chromenone structure can inhibit specific enzymes involved in oxidative stress and inflammation.
  • Receptor Binding : It may bind to receptors that regulate cellular signaling pathways, affecting cell proliferation and apoptosis.
  • Antioxidant Defense : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Case Studies

  • Neuroprotective Effects : A study on chromone-lipoic acid hybrids demonstrated significant neuroprotective activity against H2O2-induced cell damage, indicating potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Research has shown that chromenone derivatives exhibit antimicrobial properties against various pathogens, suggesting that methyl [(4-oxo-3-phenoxy-4H-chromen-7-yloxy)]acetate could be explored for developing new antimicrobial agents.

Q & A

Q. What are the optimized synthetic routes for methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution using a coumarin derivative (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) and methyl chloroacetate. Key parameters include:

  • Catalyst/base : Anhydrous K₂CO₃ in dry DMF at 80°C for 10 hours .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Purification : Crystallization from ethanol improves purity (81–82% yield) . Comparative studies suggest solvent-free microwave-assisted synthesis may reduce reaction time but requires validation .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ 3.7–3.9 ppm for methyl group) and coumarin backbone (δ 6.2–8.2 ppm for aromatic protons) .
  • IR spectroscopy : Peaks at 1740–1760 cm⁻¹ (ester C=O) and 1660–1680 cm⁻¹ (chromen-4-one C=O) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in esterification and etherification reactions?

  • Ester formation : The reaction proceeds via SN₂ nucleophilic attack by the coumarin’s hydroxyl oxygen on methyl chloroacetate, with K₂CO₃ deprotonating the hydroxyl group .
  • Computational modeling : Density Functional Theory (DFT) studies predict transition-state stabilization by the phenoxy group’s electron-withdrawing effect .
  • Side reactions : Competing O- vs. C-alkylation can occur; TLC monitoring is essential .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Molecular docking : Simulate binding to targets like topoisomerase II (anticancer) or β-lactamase (antimicrobial) using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (e.g., halogenation at position 3) with cytotoxic potency .
  • ADMET prediction : SwissADME or pkCSM tools assess solubility, permeability, and metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Meta-analysis : Compare IC₅₀ values of analogs (e.g., ethyl vs. methyl esters) to identify ester chain length effects on cytotoxicity .
  • Crystallographic validation : X-ray structures (e.g., CCDC entries) confirm whether bioactivity differences stem from conformational variations .
  • Dose-response refinement : Use nonlinear regression models to account for assay variability .

Q. How does the compound’s crystal structure inform its stability and intermolecular interactions?

  • X-ray diffraction : Monoclinic crystal systems (space group P21/c) reveal hydrogen-bonding networks between the chromen-4-one carbonyl and adjacent methyl groups .
  • Thermogravimetric analysis (TGA) : Decomposition onset at >200°C indicates thermal stability suitable for drug formulation .
  • Hirshfeld surface analysis : Quantify π-π stacking (phenoxy rings) and van der Waals interactions .

Q. What advanced separation techniques address challenges in purifying synthetic intermediates?

  • Flash chromatography : Gradient elution (hexane:ethyl acetate) isolates intermediates with Rf < 0.3 .
  • Prep-HPLC : C18 columns with acetonitrile/water (70:30) resolve diastereomers or regioisomers .
  • Countercurrent chromatography : Non-aqueous systems (heptane:ethyl acetate:methanol) separate polar byproducts .

Methodological Notes

  • Contradiction handling : Discrepancies in synthetic yields (e.g., 40% vs. 81%) may arise from residual moisture in DMF; strict anhydrous conditions are critical .
  • Ethical compliance : Adhere to OECD guidelines for in vitro bioassays to ensure reproducibility .
  • Data sharing : Deposit spectral and crystallographic data in public repositories (e.g., PubChem, CCDC) to facilitate peer validation .

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